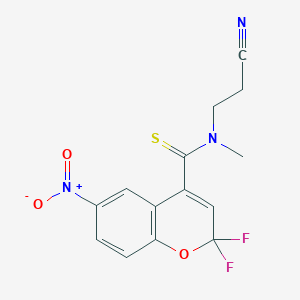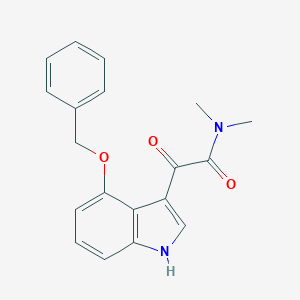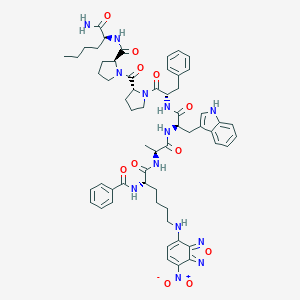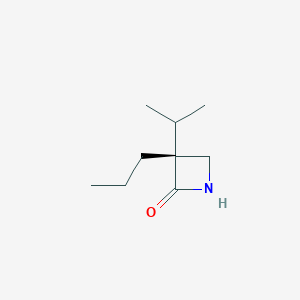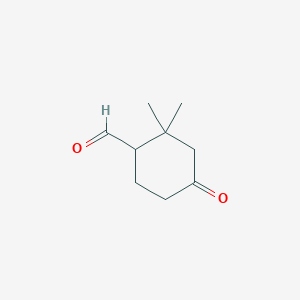
2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde is a chemical compound that belongs to the class of cyclohexanones. It is also known as DMOC or 2,2-dimethyl-4-oxocyclohexane carbaldehyde. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of DMOC is not well understood. However, it has been suggested that DMOC may act as a nucleophile in various reactions. It can also undergo various chemical reactions such as reduction, oxidation, and condensation.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of DMOC. However, some studies have suggested that DMOC may have potential antibacterial and antifungal properties. It has also been suggested that DMOC may have potential as a flavoring agent.
Vorteile Und Einschränkungen Für Laborexperimente
DMOC has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. DMOC is also stable under normal laboratory conditions. However, DMOC has some limitations such as its potential toxicity and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for research on DMOC. One potential area of research is the development of new synthetic methods for DMOC. Another potential area of research is the investigation of the potential antibacterial and antifungal properties of DMOC. Additionally, the potential use of DMOC as a flavoring agent in the food industry could be explored.
Conclusion:
In conclusion, 2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMOC can be achieved through several methods, and it has been used as a building block in the synthesis of various organic compounds. DMOC has potential antibacterial and antifungal properties and may have potential as a flavoring agent. Future research on DMOC could focus on the development of new synthetic methods and the investigation of its potential applications in various fields.
Synthesemethoden
The synthesis of 2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde can be achieved through several methods. One of the most common methods is the oxidation of 2,2-dimethyl-1,3-cyclohexanedione using potassium permanganate. The reaction yields DMOC as the major product.
Wissenschaftliche Forschungsanwendungen
DMOC has been extensively studied for its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds. DMOC has also been used as a reagent in the synthesis of chiral compounds and as a precursor in the synthesis of various pharmaceuticals.
Eigenschaften
CAS-Nummer |
141891-09-0 |
|---|---|
Produktname |
2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2,2-dimethyl-4-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-8(11)4-3-7(9)6-10/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
DBDYPHSPNUJMTB-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CCC1C=O)C |
Kanonische SMILES |
CC1(CC(=O)CCC1C=O)C |
Synonyme |
Cyclohexanecarboxaldehyde, 2,2-dimethyl-4-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



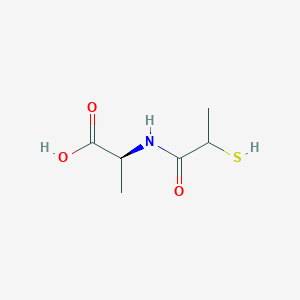
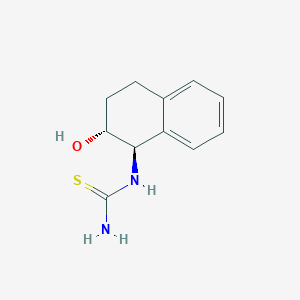
![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)
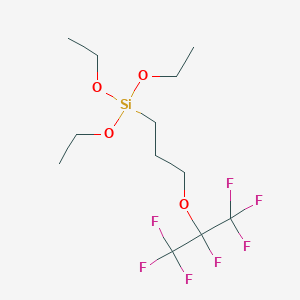
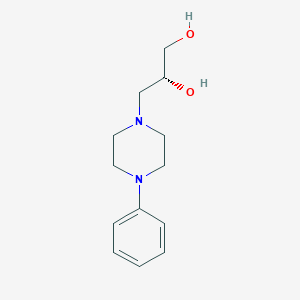
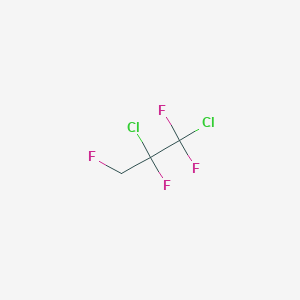
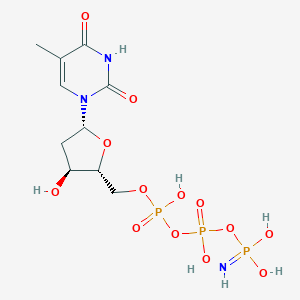
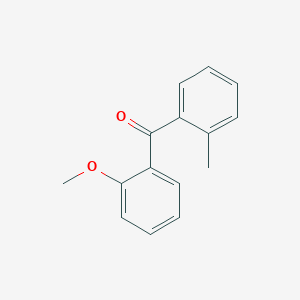
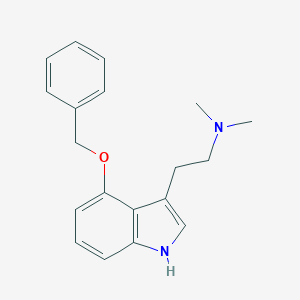
![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)
